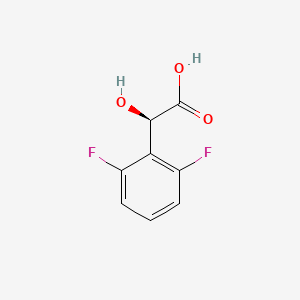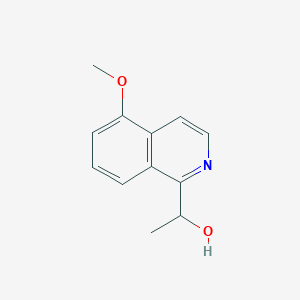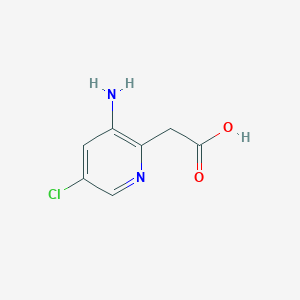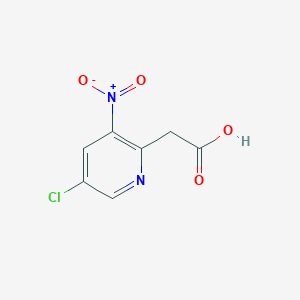
(R)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring and a hydroxyl group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Oxidation: The alcohol is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Catalysts and automated systems are often employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-(2,6-Difluorophenyl)-2-oxoacetic acid.
Reduction: 2-(2,6-Difluorophenyl)-2-hydroxyethanol.
Substitution: 2-(2,6-Difluorophenyl)-2-aminoacetic acid.
Applications De Recherche Scientifique
®-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which ®-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(2,4-Difluorophenyl)-2-hydroxyacetic acid
- ®-2-(3,5-Difluorophenyl)-2-hydroxyacetic acid
- ®-2-(2,6-Dichlorophenyl)-2-hydroxyacetic acid
Uniqueness
®-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H6F2O3 |
|---|---|
Poids moléculaire |
188.13 g/mol |
Nom IUPAC |
(2R)-2-(2,6-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6F2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m1/s1 |
Clé InChI |
BMZWDQNFSCPFCG-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)F)[C@H](C(=O)O)O)F |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(C(=O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)


![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)









![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)
